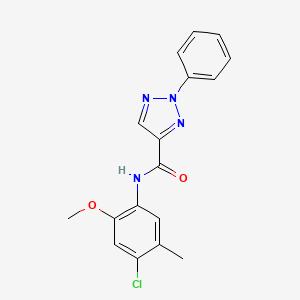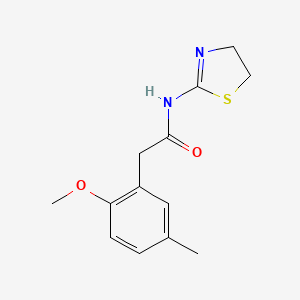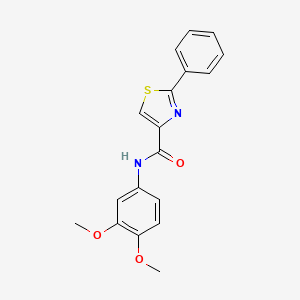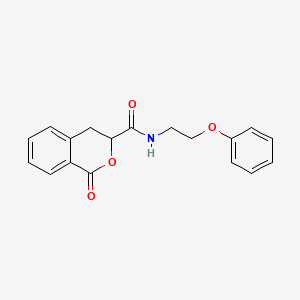
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, also known as CMT-3, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and bone diseases.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMPs, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide prevents the breakdown of ECM proteins, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide a potential treatment for bone diseases such as osteoporosis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are numerous future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide. One potential area of research is the development of novel derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide that possess improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide for the treatment of various diseases. Finally, there is a need for more research into the potential side effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, in order to better understand its safety profile.
Synthesemethoden
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to possess potent anti-tumor properties, with the ability to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-8-14(16(24-2)9-13(11)18)20-17(23)15-10-19-22(21-15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYANSQTGOAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)





![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)